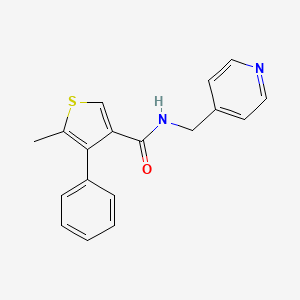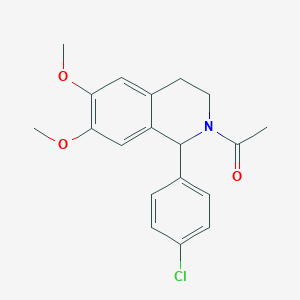![molecular formula C20H32N4O B4968134 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine, also known as CPI-1189, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPI-1189 is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 has been shown to stimulate insulin secretion, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and promote glucagon-like peptide 1 (GLP-1) release, leading to improved glucose homeostasis.
Mecanismo De Acción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is a selective agonist of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells. The activation of GPR119 by 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine leads to the stimulation of adenylate cyclase, resulting in the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of key intracellular targets, including ion channels and exocytotic machinery. This results in the stimulation of insulin secretion, enhancement of GIP secretion, and promotion of GLP-1 release, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In preclinical studies, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been shown to stimulate insulin secretion in a glucose-dependent manner, enhance GIP secretion, and promote GLP-1 release. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These effects suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has several advantages for lab experiments. The synthesis method is straightforward and can be easily scaled up for large-scale production. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine is also highly pure after purification by column chromatography, which is important for reproducibility and accuracy in lab experiments. However, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has some limitations for lab experiments. The cost of the compound may be prohibitive for some researchers, and the compound may have limited solubility in certain solvents, which may affect its activity in some assays.
Direcciones Futuras
There are several future directions for the research and development of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine. One potential direction is the investigation of the long-term safety and efficacy of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in clinical trials. Another direction is the exploration of the potential therapeutic applications of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine in other metabolic disorders, such as nonalcoholic fatty liver disease (NAFLD) and metabolic syndrome. Additionally, the development of novel GPR119 agonists with improved pharmacokinetic properties and selectivity may lead to the discovery of more potent and effective compounds for the treatment of T2DM and obesity.
Métodos De Síntesis
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine involves the reaction of 4-cyclohexyl-1,4-diazepan-1-amine with isopropyl 2-pyridinecarboxylate in the presence of a carbonyl diimidazole (CDI) coupling reagent. The reaction yields 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine as a white solid with a purity of over 99% after purification by column chromatography. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. Preclinical studies have shown that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine can improve glucose homeostasis by stimulating insulin secretion, enhancing GIP secretion, and promoting GLP-1 release in a glucose-dependent manner. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine has also been shown to reduce food intake and body weight in animal models of obesity. These findings suggest that 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine may have dual benefits for the treatment of T2DM and obesity.
Propiedades
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)22-19-10-9-17(15-21-19)20(25)24-12-6-11-23(13-14-24)18-7-4-3-5-8-18/h9-10,15-16,18H,3-8,11-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUBLCMENJLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)

![N-[2-(4-isopropylphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4968069.png)
amine oxalate](/img/structure/B4968074.png)


![methyl 7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4968099.png)
![N-(4-bromo-2-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4968106.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4968128.png)

![N-(2-furylmethyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4968148.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4968150.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)